

# Application Notes and Protocols: 5-Ethyl-2,2-dimethyloctane in Diesel Fuel Surrogates

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## Compound of Interest

Compound Name: 5-Ethyl-2,2-dimethyloctane

Cat. No.: B14556699

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These application notes provide a comprehensive overview of the potential use of **5-Ethyl-2,2-dimethyloctane** as a component in diesel fuel surrogates. This document outlines its physicochemical properties, protocols for its evaluation, and its role in mimicking the complex combustion behavior of commercial diesel fuels.

## Introduction

Diesel fuel is a complex mixture of hydrocarbons, making it challenging to model its combustion and emission formation processes accurately. Diesel fuel surrogates, simpler mixtures of well-characterized compounds, are essential tools for researchers to understand and predict the behavior of real fuels.<sup>[1][2]</sup> Highly branched alkanes are a critical class of compounds in diesel fuel, influencing properties like ignition quality and viscosity. **5-Ethyl-2,2-dimethyloctane**, a C12 branched alkane, presents itself as a potential candidate for inclusion in diesel surrogate formulations due to its molecular structure.

## Physicochemical Properties

While specific experimental data for **5-Ethyl-2,2-dimethyloctane** in the context of fuel properties is limited, we can infer its characteristics based on general trends for branched alkanes and data for similar C12 isomers.

Table 1: Physicochemical Properties of **5-Ethyl-2,2-dimethyloctane** and Related Compounds

Property	5-Ethyl-2,2-dimethyloctane (C <sub>12</sub> H <sub>26</sub> )	n-Dodecane (C <sub>12</sub> H <sub>26</sub> )	General Trend for Branched Alkanes
Molecular Weight (g/mol)	170.33[3]	170.34	-
Cetane Number (CN)	Not available (Estimated to be lower than linear alkanes)	75-80	Branching generally lowers the cetane number.[4][5][6][7]
Density @ 20°C (g/cm <sup>3</sup> )	Not available	~0.749	Branching tends to decrease density compared to linear alkanes of the same carbon number.[8][9]
Kinematic Viscosity @ 40°C (cSt)	Not available	~1.38	Increased branching in shorter to medium-chain alkanes typically reduces viscosity.[10][11][12]

Note: The values for **5-Ethyl-2,2-dimethyloctane** are not readily available in the literature and would require experimental determination.

## Experimental Protocols

To evaluate **5-Ethyl-2,2-dimethyloctane** as a diesel surrogate component, a series of standardized tests must be performed. The following are detailed protocols based on ASTM standards.

### Protocol 1: Determination of Derived Cetane Number (DCN)

Objective: To determine the ignition quality of **5-Ethyl-2,2-dimethyloctane**.

Apparatus: Ignition Quality Tester (IQT™)

Procedure (based on ASTM D6890):

- Instrument Preparation:
  - Ensure the IQT™ is calibrated using primary reference fuels (n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane).
  - Set the combustion chamber temperature and pressure to the standard conditions specified in the ASTM method.
- Sample Preparation:
  - Obtain a representative sample of **5-Ethyl-2,2-dimethyloctane** (minimum 100 mL).
  - Ensure the sample is free of contaminants and water.
- Measurement:
  - Introduce the sample into the IQT™ fuel delivery system.
  - Initiate the automated test sequence. The instrument injects a small, precise amount of the fuel into the heated, pressurized combustion chamber.
  - The IQT™ measures the ignition delay, which is the time between the start of injection and the onset of combustion.
  - The instrument's software automatically calculates the Derived Cetane Number based on the measured ignition delay and the calibration data.
- Data Analysis:
  - Record the DCN value.
  - Perform at least two replicate measurements to ensure repeatability.

## Protocol 2: Determination of Kinematic Viscosity

Objective: To measure the resistance to flow of **5-Ethyl-2,2-dimethyloctane** at a specified temperature.

Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath.

Procedure (based on ASTM D445):

- Apparatus Setup:
  - Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
  - Place the viscometer in the temperature-controlled bath set to the desired temperature (e.g., 40°C). Allow the viscometer to equilibrate.
- Sample Preparation:
  - Filter the sample of **5-Ethyl-2,2-dimethyloctane** to remove any particulate matter.
- Measurement:
  - Introduce the sample into the viscometer.
  - Allow the sample to reach thermal equilibrium in the bath.
  - Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.
  - Measure the time it takes for the liquid to flow between the upper and lower timing marks.
- Calculation:
  - Calculate the kinematic viscosity ( $\nu$ ) using the following equation:  $\nu = C * t$  where: C = calibration constant of the viscometer ( $\text{mm}^2/\text{s}^2$ ) t = measured flow time (s)
  - Perform multiple measurements and average the results.

## Protocol 3: Determination of Density

Objective: To measure the mass per unit volume of **5-Ethyl-2,2-dimethyloctane**.

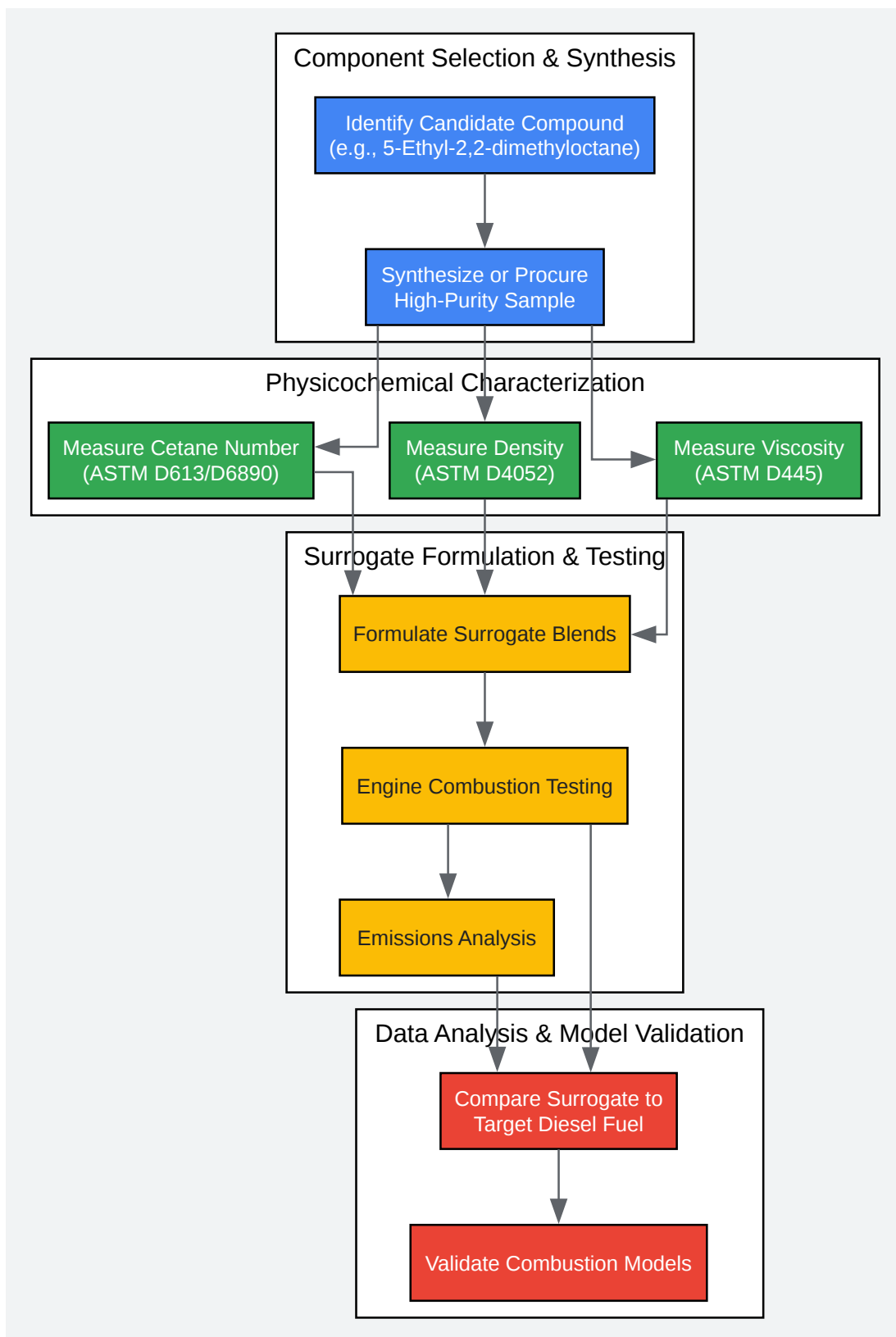
Apparatus: Digital density meter.

Procedure (based on ASTM D4052):

- Instrument Calibration:
  - Calibrate the digital density meter with dry air and freshly distilled water at the test temperature.
- Sample Handling:
  - Inject a small volume of **5-Ethyl-2,2-dimethyloctane** into the oscillating U-tube of the density meter, ensuring no air bubbles are present.
- Measurement:
  - The instrument measures the change in the oscillation frequency of the tube caused by the sample.
  - The density is automatically calculated and displayed by the instrument's software.
- Reporting:
  - Record the density at the specified temperature.

## Diagrams

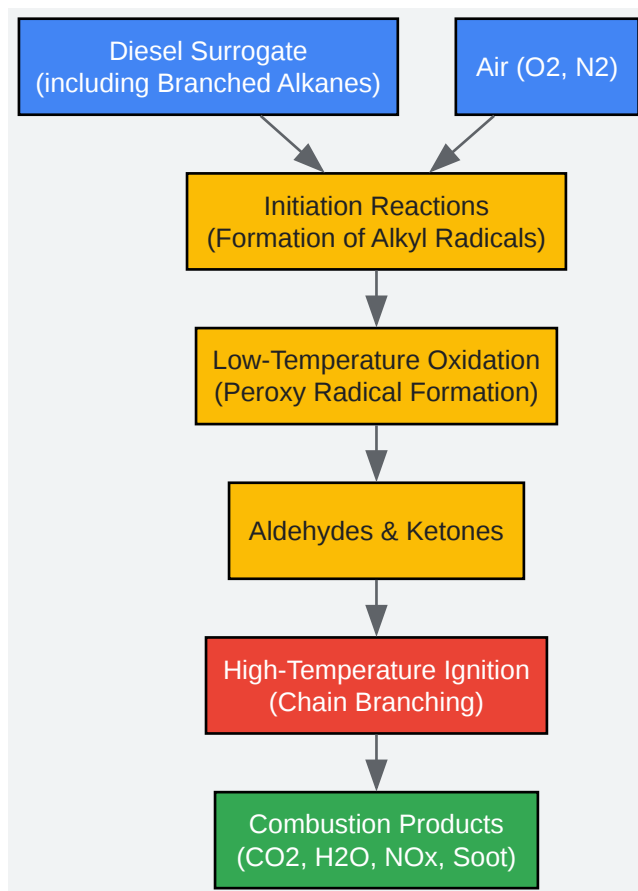
### Logical Workflow for Evaluating a Novel Diesel Surrogate Component



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Caption: Workflow for evaluating a new diesel surrogate component.

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